molecular formula C13H16Cl2N2O B3851691 1-(2,3-dichlorobenzyl)-3-piperidinecarboxamide

1-(2,3-dichlorobenzyl)-3-piperidinecarboxamide

Cat. No. B3851691
M. Wt: 287.18 g/mol
InChI Key: HKTANZFQTNNOIG-UHFFFAOYSA-N
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Description

The compound “1-(2,3-dichlorobenzyl)-3-piperidinecarboxamide” is a complex organic molecule. It contains a piperidine ring, which is a common structure in many pharmaceutical drugs due to its ability to readily form salts and its solubility in water . The 2,3-dichlorobenzyl component suggests the presence of a benzene ring with two chlorine atoms attached, which could potentially make this compound more reactive .


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting with the formation of the piperidine ring, followed by the introduction of the 2,3-dichlorobenzyl group. The carboxamide group could then be added through a reaction with an appropriate carboxylic acid or its derivative .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a piperidine ring, a benzene ring with two chlorine atoms, and a carboxamide group. The exact structure would depend on the specific locations of these groups within the molecule .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the chlorine atoms and the carboxamide group. The chlorine atoms could potentially participate in electrophilic aromatic substitution reactions, while the carboxamide group could be involved in various types of condensation reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Generally, compounds containing piperidine rings are soluble in water and organic solvents, and the presence of the dichlorobenzyl group could increase its reactivity .

Safety and Hazards

As with any chemical compound, handling “1-(2,3-dichlorobenzyl)-3-piperidinecarboxamide” would require appropriate safety precautions. The presence of the dichlorobenzyl group suggests that it could be quite reactive, and it may pose risks if ingested, inhaled, or if it comes into contact with skin .

Future Directions

The potential applications of “1-(2,3-dichlorobenzyl)-3-piperidinecarboxamide” would depend on its biological activity. If it shows promising activity in preclinical studies, it could be further developed and eventually tested in clinical trials .

properties

IUPAC Name

1-[(2,3-dichlorophenyl)methyl]piperidine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16Cl2N2O/c14-11-5-1-3-9(12(11)15)7-17-6-2-4-10(8-17)13(16)18/h1,3,5,10H,2,4,6-8H2,(H2,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKTANZFQTNNOIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CC2=C(C(=CC=C2)Cl)Cl)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,3-Dichlorobenzyl)-3-piperidinecarboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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